N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}naphthalene-2-sulfonohydrazide
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Overview
Description
N’-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}naphthalene-2-sulfonohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonohydrazide group, and a substituted phenyl ring. Its chemical properties and reactivity make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}naphthalene-2-sulfonohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with naphthalene-2-sulfonohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}naphthalene-2-sulfonohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions include sulfonic acids, aldehydes, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}naphthalene-2-sulfonohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}naphthalene-2-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-4-hydroxybenzaldehyde: A precursor in the synthesis of the compound, known for its use in flavoring and fragrance industries.
Naphthalene-2-sulfonohydrazide: Another precursor, used in various chemical reactions and industrial applications.
Uniqueness
N’-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}naphthalene-2-sulfonohydrazide is unique due to its combined structural features, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylideneamino]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H22N2O4S/c1-3-7-19-12-16(13-21(22(19)25)28-4-2)15-23-24-29(26,27)20-11-10-17-8-5-6-9-18(17)14-20/h3,5-6,8-15,24-25H,1,4,7H2,2H3/b23-15+ |
InChI Key |
OADLYFXPPYJRIY-HZHRSRAPSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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